Stereochemical Differentiation from the (3S)-Enantiomer
High-strength, direct comparative biological data for the (3R) versus (3S) enantiomer is limited in the open literature. The primary evidence for differentiation is the chromatographic or synthetic separation of the enantiomers, which is a prerequisite for any pharmacological comparison. The very existence of separately characterized (3R) and (3S) enantiomers, with distinct CAS numbers (712321-33-0 and 1228560-97-1, respectively), provides the foundational evidence for their non-equivalence [1]. The target compound is supplied with a stated purity of 95% or higher, implying a high enantiomeric excess (ee), a critical quality attribute for chiral procurement [2].
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | (3R) configuration, CAS 712321-33-0 |
| Comparator Or Baseline | (3S) configuration, CAS 1228560-97-1 |
| Quantified Difference | Enantiomers are non-superimposable mirror images with distinct biological activities by definition; specific quantitative IC50/Affinity differences are not available for this compound class in the extracted literature. |
| Conditions | Chiral HPLC or asymmetric synthesis for separation. |
Why This Matters
Procurement of the defined (3R) stereoisomer is essential for generating valid, reproducible results in chiral environments like biological systems, where the (3S)-form or racemate can act as a different, inactive, or antagonistic entity.
- [1] PubChem. (2025). Compound summary for CID 7084783: (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. National Library of Medicine. View Source
- [2] Shanghai Kehua Biological Co., Ltd. (n.d.). Product Detail for CAS 712321-33-0. coolpharm.com.cn. View Source
